molecular formula C14H19N3O2 B6175339 tert-butyl 3-ethynyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate CAS No. 2580226-54-4

tert-butyl 3-ethynyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate

Cat. No.: B6175339
CAS No.: 2580226-54-4
M. Wt: 261.3
InChI Key:
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Description

tert-butyl 3-ethynyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate is a heterocyclic compound with a molecular weight of 261.32 g/mol It is characterized by its unique pyrazolo[1,5-a]pyrazine core, which is a fused bicyclic system containing nitrogen atoms

Preparation Methods

The synthesis of tert-butyl 3-ethynyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

tert-butyl 3-ethynyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl 3-ethynyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-ethynyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with active sites of enzymes, while the pyrazolo[1,5-a]pyrazine core can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds to tert-butyl 3-ethynyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate include:

The uniqueness of this compound lies in its ethynyl group, which provides a site for further functionalization and potential covalent interactions with biological targets.

Properties

CAS No.

2580226-54-4

Molecular Formula

C14H19N3O2

Molecular Weight

261.3

Purity

95

Origin of Product

United States

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